(4-Ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate
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Overview
Description
(4-Ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring, an ethynyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino olefins.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the piperidine derivative with (4-ethynylphenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate: shares similarities with other piperidine derivatives such as:
Uniqueness
- The presence of the ethynyl group in this compound provides unique reactivity and interaction potential compared to other piperidine derivatives. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-ethynylphenyl)methyl 1-acetylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-14-4-6-15(7-5-14)12-21-17(20)16-8-10-18(11-9-16)13(2)19/h1,4-7,16H,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEACFPYDRIZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)OCC2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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